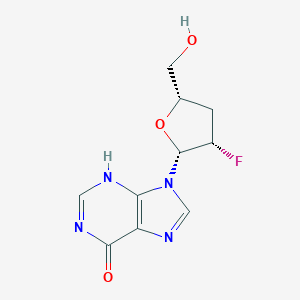
Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine, also known as TQFPVLGPR, is a peptide that has gained attention in the scientific community due to its potential applications in research. This peptide is composed of nine amino acids and has been synthesized using various methods.
科学的研究の応用
Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine has been used in various scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells. Inflammation research has shown that this compound can reduce inflammation in animal models. In neurodegenerative disease research, this compound has been shown to protect neurons from damage and improve cognitive function.
作用機序
The mechanism of action of Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine is not fully understood, but it is thought to be related to its ability to bind to specific receptors on the surface of cells. These receptors are involved in various cellular processes, including cell growth, inflammation, and apoptosis. By binding to these receptors, this compound can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, improve cognitive function, and protect neurons from damage. It has also been shown to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
One advantage of using Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine in lab experiments is its ability to modulate specific cellular processes. This makes it a valuable tool for studying the mechanisms underlying various diseases and conditions. However, one limitation of using this compound is its cost, as it can be expensive to synthesize and use in experiments.
将来の方向性
There are many potential future directions for research on Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine. One area of interest is its potential use in cancer therapy, as it has been shown to inhibit the growth and proliferation of cancer cells. Another area of interest is its potential use in neurodegenerative disease research, as it has been shown to protect neurons from damage and improve cognitive function. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
Tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a growing peptide chain, while LPPS involves the use of a liquid medium to facilitate peptide bond formation. Both methods have been successfully used to synthesize this compound, with SPPS being the more commonly used method.
特性
CAS番号 |
118060-90-5 |
|---|---|
分子式 |
C53H85N15O14 |
分子量 |
1156.3 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C53H85N15O14/c1-27(2)24-36(45(74)60-26-41(72)67-22-8-11-37(67)47(76)65-42(28(3)4)49(78)63-35(52(81)82)10-7-21-59-53(57)58)64-50(79)43(29(5)6)66-48(77)38-12-9-23-68(38)51(80)34(18-20-40(56)71)62-46(75)33(17-19-39(55)70)61-44(73)32(54)25-30-13-15-31(69)16-14-30/h13-16,27-29,32-38,42-43,69H,7-12,17-26,54H2,1-6H3,(H2,55,70)(H2,56,71)(H,60,74)(H,61,73)(H,62,75)(H,63,78)(H,64,79)(H,65,76)(H,66,77)(H,81,82)(H4,57,58,59)/t32-,33-,34-,35-,36-,37-,38-,42-,43-/m0/s1 |
InChIキー |
QMLXCJQZMNVNMU-ABCDUJAMSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |
配列 |
YQQPVLGPVR |
同義語 |
eta-casokinin 10 Tyr-Gln-Gln-Pro-Val-Leu-Gly-Pro-Val-Arg tyrosyl-glutaminyl-glutaminyl-prolyl-valyl-leucyl-glycyl-prolyl-valyl-arginine YQQPVLGPVR |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



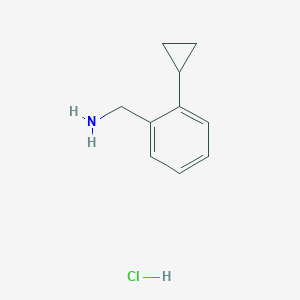

![Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B38395.png)

![1-[Bis[[2-chloro-5-[[1-(dodecyloxycarbonyl)ethoxy]carbonyl]phenyl]carbamoyl]methyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B38398.png)
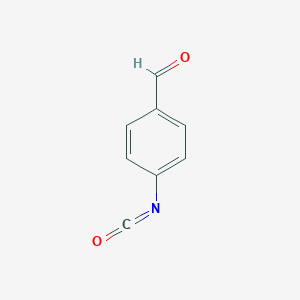
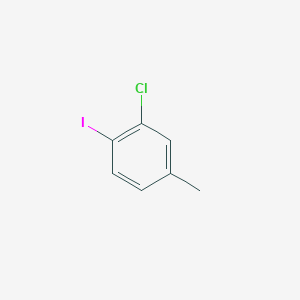
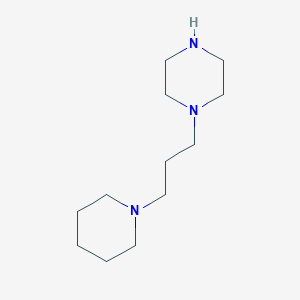
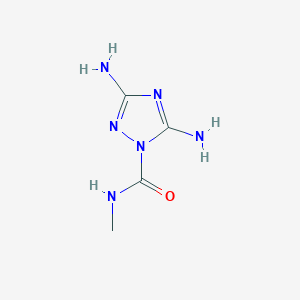
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B38415.png)



